molecular formula C15H11NO B077395 2-(2-Cyanophenyl)acetophenone CAS No. 10517-64-3

2-(2-Cyanophenyl)acetophenone

Cat. No.: B077395
CAS No.: 10517-64-3
M. Wt: 221.25 g/mol
InChI Key: SBWAMTWLDTZJDO-UHFFFAOYSA-N
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Description

2-(2-Cyanophenyl)acetophenone is an organic compound with the molecular formula C15H11NO It is a derivative of acetophenone, where a cyano group is attached to the phenyl ring

Scientific Research Applications

2-(2-Cyanophenyl)acetophenone has several applications in scientific research:

Mechanism of Action

Target of Action

Similar acetophenone derivatives have been found to exhibit antifungal properties , suggesting that the compound may interact with targets within fungal organisms.

Biochemical Pathways

Given the antifungal properties of similar acetophenone derivatives , it is plausible that the compound may interfere with essential biochemical pathways in fungi, such as those involved in cell wall synthesis or energy metabolism.

Result of Action

Based on the antifungal properties of similar acetophenone derivatives , it can be inferred that the compound may lead to changes in cell membrane permeability and hyphal growth, ultimately causing cell death in fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanophenyl)acetophenone typically involves the reaction of 2-bromobenzonitrile with acetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures. Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, where 2-cyanophenylboronic acid reacts with acetophenone derivatives .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyanophenyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(2-Cyanophenyl)acetophenone is unique due to the presence of both the cyano group and the acetophenone moiety, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-phenacylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c16-11-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWAMTWLDTZJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295226
Record name 2-(2-Oxo-2-phenylethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10517-64-3
Record name 10517-64-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Oxo-2-phenylethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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